4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid
CAS No.: 75492-21-6
Cat. No.: VC8292874
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75492-21-6 |
---|---|
Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 4-(1-hydroxy-2-methylpropan-2-yl)benzoic acid |
Standard InChI | InChI=1S/C11H14O3/c1-11(2,7-12)9-5-3-8(4-6-9)10(13)14/h3-6,12H,7H2,1-2H3,(H,13,14) |
Standard InChI Key | KADBZOKJZAQHFT-UHFFFAOYSA-N |
SMILES | CC(C)(CO)C1=CC=C(C=C1)C(=O)O |
Canonical SMILES | CC(C)(CO)C1=CC=C(C=C1)C(=O)O |
Introduction
Structural and Nomenclatural Characteristics
The IUPAC name 4-(1-hydroxy-2-methylpropan-2-yl)benzoic acid defines a benzoic acid scaffold with a hydroxylated tertiary carbon substituent at the fourth position of the benzene ring. The substituent, 1-hydroxy-2-methylpropan-2-yl, corresponds to a geminal dimethyl group with a hydroxyl moiety on the central carbon (Fig. 1). This configuration confers steric hindrance and polarity, influencing the compound’s reactivity and solubility.
The molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol . The SMILES notation (CC1=CC(=C(C=C1C(=O)O)C(C)(C)O)) clarifies the spatial arrangement: the benzene ring bears a carboxylic acid group at position 1 and a 1-hydroxy-2-methylpropan-2-yl group at position 4 .
Table 1: Key Identifiers of 4-(1-Hydroxy-2-methylpropan-2-yl)benzoic Acid
Property | Value |
---|---|
IUPAC Name | 4-(1-hydroxy-2-methylpropan-2-yl)benzoic acid |
Molecular Formula | C₁₁H₁₄O₃ |
Molecular Weight | 194.23 g/mol |
CAS Registry Number | Not explicitly reported |
SMILES | CC1=CC(=C(C=C1C(=O)O)C(C)(C)O) |
Synthetic Methodologies
Saponification of Protected Esters
A common route involves hydrolyzing ester precursors. For example, ethyl 4-(2-{[tert-butyl(dimethyl)silyl]oxy}-1,1-dimethylethyl)benzoate undergoes saponification with potassium hydroxide in tetrahydrofuran (THF)/methanol, followed by acidification to yield the target acid . This method achieved an 82% yield, with purification via silica gel chromatography .
Table 2: Representative Synthesis Steps
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | KOH (0.9 M), THF/MeOH (3:1), 70°C, 1 h | Ester hydrolysis to carboxylate salt |
2 | HCl (aqueous), CH₂Cl₂ extraction | Acidification and isolation of crude product |
3 | Chromatography (SiO₂) | Purification to white solid (82% yield) |
Functional Group Compatibility
The hydroxyl group’s susceptibility to oxidation necessitates protective strategies. Silyl ethers (e.g., tert-butyldimethylsilyl) are frequently employed, as demonstrated in the synthesis of analogous compounds . Deprotection under mild acidic conditions restores the hydroxyl functionality without degrading the benzoic acid core.
Physicochemical Properties
Solubility and Stability
The compound’s polarity suggests moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water. The hydroxyl and carboxylic acid groups enable hydrogen bonding, influencing crystallization behavior. Stability data are scarce, but analogous benzoic acids exhibit decomposition temperatures above 200°C .
Spectroscopic Profiles
While experimental spectra for the title compound are unavailable, related structures show characteristic signals:
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¹H NMR: Aromatic protons (δ 7.5–8.0 ppm), hydroxyl (δ 1.3–1.5 ppm), and tert-butyl groups (δ 1.3 ppm) .
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IR: Broad O-H stretch (~3000 cm⁻¹), C=O (1700 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .
Applications in Pharmaceutical Chemistry
The 1-hydroxy-2-methylpropan-2-yl moiety is a versatile pharmacophore. In benzyl N-(1-hydroxy-2-methylpropan-2-yl)-carbamate, this group enhances metabolic stability, illustrating its utility in prodrug design . Additionally, the benzoic acid core is prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential anti-inflammatory applications for derivatives .
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